4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Catalog No.
S6454289
CAS No.
1093949-56-4
M.F
C33H30N10O6
M. Wt
662.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-...

CAS Number

1093949-56-4

Product Name

4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Molecular Formula

C33H30N10O6

Molecular Weight

662.7

The compound 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a complex organic molecule characterized by multiple functional groups and a unique triazole structure. It features a benzoic acid moiety linked to a bis(triazole) unit through a methylene bridge. The presence of carboxyphenyl and triazole groups suggests potential for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Toxicity, Flammability, Reactivity:Without dedicated research, safety information is unavailable. Carboxylic acids can be mildly irritating, and aromatic compounds can be flammable. However, the specific hazards associated with this complex molecule require further investigation.

Future Research Directions

  • Synthesis and characterization of the compound.
  • Investigation of its physical and chemical properties.
  • Computational modeling to predict potential biological activity or material properties.
  • Testing its activity in relevant biological assays or material science applications.

The compound's reactivity is primarily influenced by the carboxylic acid group, which can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed.

The triazole rings can also participate in nucleophilic substitution reactions, particularly at the nitrogen atoms, allowing for further functionalization of the molecule.

Compounds containing triazole moieties are known for their diverse biological activities. This particular compound may exhibit:

  • Antimicrobial properties: Triazoles are often effective against bacteria and fungi.
  • Anticancer activity: The structure may interfere with cancer cell proliferation pathways.
  • Enzyme inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.

Research into similar compounds has shown promising results in these areas, suggesting that this compound could also possess significant biological activity.

The synthesis of 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves multi-step organic synthesis techniques:

  • Formation of Triazole Rings: Utilizing azide and alkyne coupling reactions or cycloaddition methods.
  • Coupling Reactions: Employing strategies like amide bond formation between the triazole derivatives and benzoic acid.
  • Purification: Techniques such as crystallization or chromatography to isolate the final product from reaction mixtures.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for treating infections or cancers.
  • Agricultural Chemistry: Possible use as a fungicide or herbicide due to its antimicrobial properties.
  • Material Science: Incorporation into polymers or coatings to enhance material properties.

Studies on similar compounds have revealed their interactions with various biological targets, including enzymes and receptors. Interaction studies for this specific compound would likely focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level.

These studies are crucial for determining its viability as a therapeutic agent.

Several compounds share structural similarities with 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid. Here are a few notable examples:

Compound NameStructureUnique Features
4-(4-(Triazolyl)benzoic AcidContains a single triazole ringSimpler structure; used as an anti-inflammatory agent
5-(Carboxyphenyl)-1H-1,2,3-triazoleOne carboxylic acid groupFocused on antimicrobial activity
Bis(triazolyl)methane DerivativesMultiple triazole unitsPotential for enhanced biological activity due to multiple binding sites

The uniqueness of 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid lies in its dual triazole structure combined with a carboxylic acid functionality, potentially leading to novel interactions and applications not seen in simpler analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types